molecular formula C11H15N3 B2802074 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 309949-65-3

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2802074
CAS RN: 309949-65-3
M. Wt: 189.262
InChI Key: YZCCTZFECDDPKL-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is 1S/C11H15N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h6,12H,2,5H2,1,3-4H3 .


Physical And Chemical Properties Analysis

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a powder at room temperature . It has a melting point of 50-51 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been used as a precursor in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These compounds exhibit unique electrophilic substitution reactions, highlighting their potential in chemical synthesis and modification (Atta, 2011).
  • The compound has been involved in reactions leading to polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which demonstrate interesting ring-chain isomerism based on solvent types and fluoroalkyl substituent lengths (Goryaeva et al., 2009).

Applications in Fluorophores and Imaging

  • Pyrazolo[1,5-a]pyrimidines have been utilized as key intermediates for creating functional fluorophores. These compounds exhibit significant fluorescence and photophysical properties, making them potentially useful as fluorescent probes in biological and environmental studies (Castillo et al., 2018).

Pharmaceutical and Biological Potential

  • A series of compounds derived from pyrazolo[1,5-a]pyrimidines have shown promising anti-proliferative properties, indicating their potential in cancer treatment. These compounds also exhibit favorable pharmacokinetic and drug-likeness properties (Atta et al., 2019).
  • Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities, further suggesting their potential in pharmaceutical applications (Rahmouni et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCTZFECDDPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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